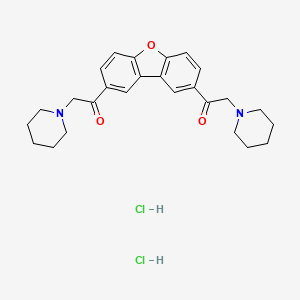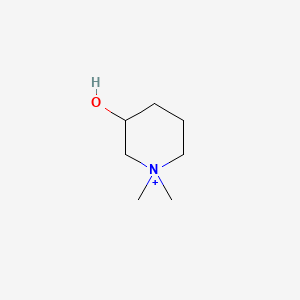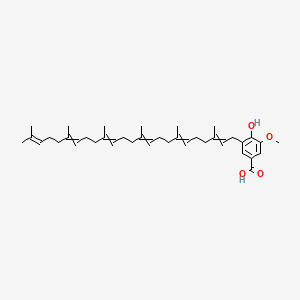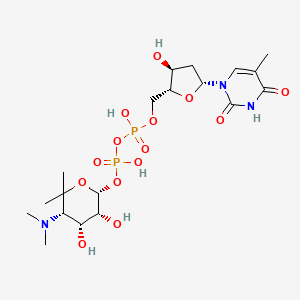
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Structural and Biosynthetic Studies
Structural Analysis of Sugar-Modifying Enzymes : Investigations into enzymes like QdtB, a PLP-dependent aminotransferase involved in the biosynthesis of unusual deoxyamino sugars in bacteria, contribute to understanding the structural basis of sugar modifications. QdtB's structure, crystallized with its product, dTDP-Quip3N, has been solved, revealing insights into its active site and catalytic process (Thoden, Schäffer, Messner, & Holden, 2009).
Enzymatic Processes in Antibiotic Biosynthesis : The study of enzymes like DesIV, involved in the biosynthesis of desosamine in macrolide antibiotics, elucidates complex reaction mechanisms in antibiotic production. DesIV's X-ray crystallographic analysis provides detailed insights into its interaction with substrates and cofactors (Allard, Cleland, & Holden, 2004).
Exploring the Molecular Architecture of Sugar Modifying Enzymes : Studies on enzymes like TylM1 from Streptomyces fradiae, involved in the biosynthesis of dTDP-linked sugars for antibiotic production, offer insights into their molecular architecture and catalytic mechanisms. High-resolution X-ray structures of TylM1 reveal the orientations of substrates and cofactors in the active site (Carney & Holden, 2011).
Analysis of Sugar Nucleotides in Bacterial Polysaccharides
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose : Investigating the biosynthesis of this sugar in bacteria like Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates it into S-layer glycoproteins, enhances our understanding of bacterial cell surface structures. The study involves elucidating the enzymatic cascade for its synthesis (Pföstl et al., 2008).
Enzymatic Synthesis of Unusual Sugar Derivatives : The enzymatic synthesis of dTDP-activated 2,6-dideoxysugars, vital in the production of polyketide antibiotics, is a key area of research. This includes exploring the substrate spectrum of enzymes for chemoenzymatic syntheses, enhancing the understanding of antibiotic biosynthesis (Amann et al., 2001).
properties
Molecular Formula |
C19H33N3O14P2 |
|---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H33N3O14P2/c1-9-7-22(18(27)20-16(9)26)12-6-10(23)11(33-12)8-32-37(28,29)36-38(30,31)35-17-14(25)13(24)15(21(4)5)19(2,3)34-17/h7,10-15,17,23-25H,6,8H2,1-5H3,(H,28,29)(H,30,31)(H,20,26,27)/t10-,11+,12+,13-,14+,15-,17+/m0/s1 |
InChI Key |
DDUMLXJZKNWOPY-PBMWHTRASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N(C)C)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



isoquinolyl)amine](/img/structure/B1203996.png)

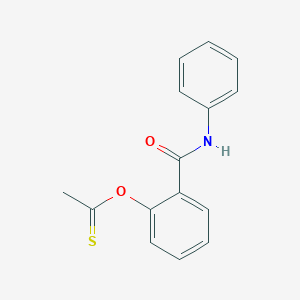

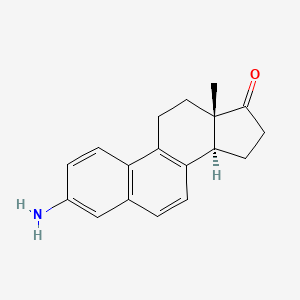
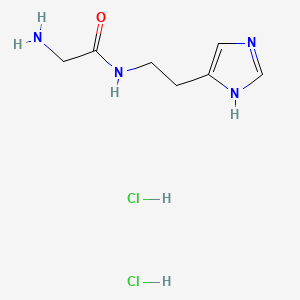
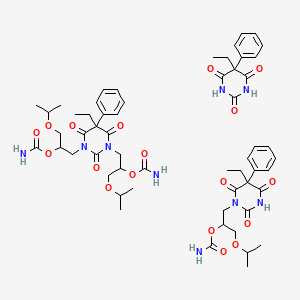
![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)
